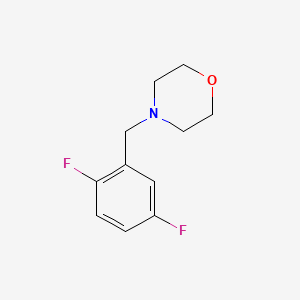

4-(2,5-difluorobenzyl)morpholine

Descripción

4-(2,5-Difluorobenzyl)morpholine is a morpholine derivative characterized by a benzyl group substituted with fluorine atoms at the 2- and 5-positions of the aromatic ring. The morpholine moiety, a six-membered heterocycle containing one nitrogen and one oxygen atom, contributes to its polarity and ability to participate in hydrogen bonding.

Propiedades

IUPAC Name |

4-[(2,5-difluorophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGOQDUPOHWPAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula: C₁₁H₁₃F₂NO

- Molecular Weight : 213.23 g/mol

- IUPAC Name : 4-[(2,5-difluorophenyl)methyl]morpholine

Synthesis typically involves nucleophilic substitution between morpholine and 2,5-difluorobenzyl chloride under basic conditions, followed by purification via column chromatography or recrystallization .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The biological and chemical properties of 4-(2,5-difluorobenzyl)morpholine are influenced by the position and number of halogen atoms on the benzyl group. Below is a comparative analysis with key analogs:

| Compound Name | Molecular Formula | Substituents | Key Differences |

|---|---|---|---|

| 4-(2-Fluorobenzyl)morpholine | C₁₁H₁₄FNO | 2-Fluoro | Single fluorine substitution reduces electron-withdrawing effects, potentially lowering reactivity and antimicrobial activity . |

| 4-(2-Chloro-4-fluorobenzyl)morpholine | C₁₁H₁₃ClFNO | 2-Chloro, 4-Fluoro | Chlorine’s larger atomic size increases steric hindrance, possibly reducing binding affinity compared to difluoro analogs . |

| 4-(2,5-Dimethoxybenzyl)morpholine | C₁₃H₁₉NO₃ | 2,5-Dimethoxy | Methoxy groups are electron-donating, altering electronic properties and potentially decreasing interaction with electrophilic biological targets . |

| 4-(4-Bromophenethyl)morpholine | C₁₂H₁₆BrNO | 4-Bromo (phenethyl) | Bromine’s polarizability enhances hydrophobic interactions, but the phenethyl chain increases molecular flexibility . |

Key Observations :

- Electronic Effects : The 2,5-difluoro substitution provides a balance of electron-withdrawing character without excessive steric bulk, optimizing interactions with target proteins .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.